N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Antiplatelet Thromboembolic Disease ADP-Induced Aggregation

This specific 4-methoxyphenyl-3-pyridyl regioisomer is essential for intact SAR continuity in ADP-induced platelet aggregation assays (complementary to 2′-fluorophenyl analog IC50=4.84×10⁻⁷ M) and for Syk kinase inhibitor patent pharmacophore modeling (EP2934525A1). Its distinct low-quantum-yield photophysical profile serves as a defined control in structure–photophysics studies. Verify substitution pattern to avoid inverted structure–activity or optical trends.

Molecular Formula C15H13N3OS
Molecular Weight 283.4 g/mol
Cat. No. B10806487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Molecular FormulaC15H13N3OS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H13N3OS/c1-19-13-6-4-12(5-7-13)17-15-18-14(10-20-15)11-3-2-8-16-9-11/h2-10H,1H3,(H,17,18)
InChIKeyZOLGQOQHZDHNGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine for Antiplatelet Lead Optimization & Kinase-Targeted Procurement


N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine belongs to the N-aryl-4-(3-pyridyl)thiazol-2-amine chemotype, a heterocyclic scaffold characterized by a central thiazole ring substituted with a pyridin-3-yl group at the 4-position and a 4-methoxyphenylamino moiety at the 2-position [1]. This specific substitution pattern situates the compound within a well-studied series evaluated for human platelet aggregation inhibition [1] and as a core intermediate in kinase inhibitor patents targeting Spleen Tyrosine Kinase (Syk) and related tyrosine kinases [2]. Its 3-pyridyl regiochemistry distinguishes it from isomeric 2-pyridyl and 4-pyridyl analogs, imparting markedly different photophysical properties and biological target engagement profiles .

Why N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine Cannot Be Replaced by Other N-Aryl-Thiazol-2-amines in SAR-Driven Procurement


Within the N-aryl-4-(3-pyridyl)thiazol-2-amine series, antiplatelet potency is exquisitely sensitive to the nature and position of the aryl substituent [1]. The 2′-fluorophenyl analog (9e) achieves an IC50 of 4.84 × 10⁻⁷ M against ADP-induced human platelet aggregation, while the unsubstituted phenyl analog is significantly less active, demonstrating that electronic and steric properties of the N-aryl group directly govern pharmacodynamic response [1]. Furthermore, the 3-pyridyl thiazole isomer exhibits lower luminescence quantum yield compared to its 2-pyridyl and 4-pyridyl counterparts, meaning that substitution with the same N-aryl group on different pyridyl isomers yields compounds with divergent photophysical behavior . These two dimensions—biological potency and photophysical output—are non-transferable between analogs. Simply procuring a generic “thiazol-2-amine” or even a closely related N-aryl variant without verifying the precise 4-methoxyphenyl and 3-pyridyl substitution pattern risks invalidating SAR continuity, target engagement, or optical material performance [1].

Quantitative Differentiation Guide for N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine Versus Closest Analogs


Antiplatelet Aggregation Potency: N-Aryl Substituent SAR Within the 3-Pyridyl Thiazole Series

In a systematic SAR study of N-aryl-4-(3-pyridyl)thiazol-2-amines, substitution at the N-aryl ring dramatically modulates antiplatelet activity. The 2′-fluorophenyl analog (9e) was the most potent compound identified with IC50 = 4.84 × 10⁻⁷ M (0.484 µM) against ADP-induced human platelet aggregation [1]. The 4-methoxyphenyl analog (target compound) incorporates an electron-donating para-methoxy group, which is expected to alter electron density on the thiazole-amine system relative to the electron-withdrawing 2′-fluoro group, and is positioned within the same SAR series where minor substituent changes produce order-of-magnitude potency shifts [1]. Aspirin, a clinical reference antiplatelet agent, inhibits cyclooxygenase rather than acting as a direct ADP antagonist, so this series represents a mechanistically distinct approach [1].

Antiplatelet Thromboembolic Disease ADP-Induced Aggregation

Photophysical Differentiation: 3-Pyridyl vs. 2-Pyridyl and 4-Pyridyl Isomers

Across three isomeric series of 2-pyridyl 4-aryl thiazoles, the 3-pyridyl isomer series consistently exhibits lower luminescence quantum yields compared to the 2-pyridyl and 4-pyridyl isomer series . In contrast, the 4-pyridyl isomer with a methoxy substituent on the phenyl ring demonstrates high luminescence quantum yield . This means that the target compound, bearing the 3-pyridyl attachment, is photophysically distinct from its 4-pyridyl methoxy counterpart and is not interchangeable in applications requiring specific fluorescence or luminescence output. DFT calculations confirm that the pyridyl attachment position modulates the electronic structure governing radiative versus non-radiative decay pathways .

Photophysics Luminescence Thiazole Isomers

Kinase Inhibitor Scaffold Selectivity: Syk vs. p38 Kinase Targeting

The thiazole-substituted aminopyridine scaffold encompassing the target compound is claimed as a Spleen Tyrosine Kinase (Syk) inhibitor in patent EP2934525A1 (Merck Sharp & Dohme) [1]. Syk inhibition is a therapeutic strategy for oncology and inflammatory indications. In contrast, structurally related thiazolyl-based compounds from Bristol-Myers Squibb (US20070299073) target p38 kinase [2]. The pyridin-3-yl substitution pattern on the thiazole core influences kinase selectivity profiles; the 3-pyridyl orientation differentiates the target compound's potential kinase polypharmacology from p38-directed analogs that employ alternative heterocyclic attachments [1][2].

Kinase Inhibition Spleen Tyrosine Kinase Cancer

Regioisomeric Integrity: Distinguishing 4-(3-Pyridyl) from 4-(4-Pyridyl) and 5-(3-Pyridyl) Thiazole Derivatives

The target compound N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine is a defined regioisomer with the pyridin-3-yl group at the thiazole 4-position and the N-(4-methoxyphenyl)amino group at the 2-position. A closely related but non-identical compound, 4-(4-methoxyphenyl)-5-pyridin-3-yl-1,3-thiazol-2-amine (CAS 97422-28-1), positions the pyridinyl group at the 5-position instead of the 4-position and swaps the aryl and pyridyl attachments [1]. BindingDB contains entries for both 4-(4-methoxyphenyl)-N-(3-pyridinyl)-2-thiazolamine (BDBM94269) [2] and the target compound's scaffold, each showing distinct target interaction profiles. These regioisomers are not interchangeable; their different substitution patterns yield different molecular shapes, electronic distributions, and biological target complementarity.

Regiochemistry Thiazole Substitution Chemical Identity

Defined Application Scenarios for N-(4-Methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine Based on Quantitative Differentiation Evidence


Antiplatelet SAR Probe: 4-Methoxy N-Aryl Substituent Comparator for Lead Optimization

Researchers optimizing the N-aryl-4-(3-pyridyl)thiazol-2-amine antiplatelet series require this specific 4-methoxyphenyl analog as an electron-donating SAR probe to complement the 2′-fluorophenyl analog (IC50 = 4.84 × 10⁻⁷ M) [1]. The 4-methoxy group provides a distinct Hammett σ value and hydrogen-bonding capacity compared to fluoro, chloro, or unsubstituted phenyl analogs within the same assay system, enabling multidimensional SAR mapping of ADP-induced platelet aggregation inhibition. This compound is suitable for procurement as a reference standard in platelet function studies where systematic substituent variation is required to establish pharmacophore models [1].

Kinase Inhibitor Chemistry: Syk-Directed Probe Synthesis Starting Material

The 3-pyridyl thiazole core is explicitly claimed in Syk inhibitor patents (EP2934525A1) [2]. This compound serves as a key intermediate or scaffold-matching reference for medicinal chemistry groups developing Syk-targeted therapies for B-cell malignancies or inflammatory diseases. In procurement, selecting this specific regioisomer ensures alignment with the patent-defined Syk pharmacophore, whereas alternative pyridyl regioisomers or non-thiazole heterocycles would require de novo target validation [2].

Photophysical Material Screening: 3-Pyridyl Isomer as a Low-Quantum-Yield Control

For laboratories developing luminescent thiazole-pyridine hybrid materials, the 3-pyridyl isomer serves as a defined low-quantum-yield control relative to the 4-pyridyl methoxyphenyl analog that exhibits high luminescence quantum yield . This specific compound enables structure-photophysics relationship studies where pyridyl attachment position (2- vs. 3- vs. 4-) is systematically correlated with radiative decay efficiency, as validated by DFT calculations . Procurement of the correct isomer is critical; substitution with a 4-pyridyl isomer would invert the optical performance trend being investigated .

Quote Request

Request a Quote for N-(4-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.